Methoxyfenozide-d9 is a stable isotope-labeled (SIL) internal standard featuring a nine-deuterium substitution on the methoxyfenozide skeleton, a widely monitored diacylhydrazine insecticide. In analytical procurement, its primary value lies in its exact physicochemical equivalence to native methoxyfenozide combined with a +9 Da mass shift [1]. This ensures identical chromatographic retention and extraction efficiency during complex sample preparation, such as QuEChERS, while providing distinct mass-to-charge (m/z) separation in LC-MS/MS and GC-MS/MS workflows. By serving as an ideal internal standard, it enables highly accurate isotope dilution mass spectrometry (IDMS) for regulatory compliance testing in agricultural, environmental, and food matrices [2].
Substituting Methoxyfenozide-d9 with a structurally related analog (such as tebufenozide-d9) or relying on external calibration frequently fails in complex matrices like sediment, red wine, or honey. Structural analogs exhibit different chromatographic retention times, meaning they elute under different solvent compositions and co-elute with different matrix interferents [1]. This temporal mismatch prevents the analog from accurately mirroring the ion suppression or enhancement experienced by the native methoxyfenozide in the electrospray ionization (ESI) source. Furthermore, external calibration without a SIL internal standard cannot correct for physical losses during multi-step extractions, leading to significant quantitative errors and regulatory compliance failures when analyzing trace pesticide residues [2].
In the LC-MS/MS analysis of sediment and aquatic products, native methoxyfenozide is highly susceptible to matrix-induced ion suppression. However, the application of Methoxyfenozide-d9 as an isotope dilution internal standard perfectly compensates for these ionization variations. Studies demonstrate that using Methoxyfenozide-d9 reduces the effective matrix effect to a negligible range of -1.42% to -0.27%, compared to the severe uncorrected signal suppression observed with external calibration [1].
| Evidence Dimension | Effective Matrix Effect (ME) |
| Target Compound Data | -1.42% to -0.27% (effectively negligible) |
| Comparator Or Baseline | Uncorrected external calibration (exhibits significant ion suppression) |
| Quantified Difference | Near-total elimination of matrix-induced quantification errors |
| Conditions | HPLC-ESI-MS/MS analysis of water, sediment, and crucian carp matrices |
Procuring the exact d9-labeled standard is essential for laboratories needing to meet strict regulatory limits without suffering from matrix-induced false negatives.
For precise quantification, an internal standard must not contribute signal to the native analyte's detection channels. Methoxyfenozide-d9 provides a +9 Da mass shift, yielding a precursor ion at m/z 378.2 compared to the native m/z 369.2 [1]. This large mass differential completely bypasses the natural M+1 to M+3 isotopic envelope of native methoxyfenozide. Consequently, the primary MRM transitions (378.2 > 322.0 for the IS and 369.2 > 313.0 for the native) exhibit zero cross-talk, a critical advantage over lower-deuterated analogs which can suffer from isotopic overlap [1].
| Evidence Dimension | Precursor Ion Mass Shift |
| Target Compound Data | +9 Da (m/z 378.2) |
| Comparator Or Baseline | Lower-deuterated analogs (e.g., -d3 or -d4, +3 to +4 Da) |
| Quantified Difference | Complete separation from the native isotopic envelope |
| Conditions | Multiple Reaction Monitoring (MRM) in triple quadrupole mass spectrometry |
A +9 Da shift guarantees high signal-to-noise ratios and prevents overestimation of the native pesticide at trace concentration levels.
Extracting pesticide residues from complex food matrices like red wine involves dispersive solid-phase extraction (d-SPE) which can lead to variable analyte loss. When Methoxyfenozide-d9 is spiked prior to extraction, it acts as a perfect physical surrogate. Quantitative analysis using UPLC-HRMS with Methoxyfenozide-d9 isotope dilution achieved highly reproducible recoveries of 85.4% to 117.9% with exceptionally low relative standard deviations (RSDs) of 0.5% to 6.1% at spiking levels of 1 to 40 µg/kg [1]. In contrast, generic internal standards fail to track these specific extraction losses accurately.
| Evidence Dimension | Analytical Recovery and Precision (RSD) |
| Target Compound Data | 85.4% - 117.9% recovery with 0.5% - 6.1% RSD |
| Comparator Or Baseline | Generic internal standards (fail to identically mimic extraction losses) |
| Quantified Difference | Maintains recovery strictly within the regulatory acceptable range (80-120%) with high precision |
| Conditions | UPLC-HRMS analysis of red wine following QuEChERS/d-SPE extraction |
Reliable recovery metrics are mandatory for ISO 17025 accredited laboratories performing food safety testing.
Due to its ability to correct for severe matrix effects and extraction losses, Methoxyfenozide-d9 is the optimal internal standard for quantifying methoxyfenozide residues in complex agricultural products (e.g., wine, grapes, baby food) to ensure compliance with strict Maximum Residue Limits (MRLs) [1].
In environmental chemistry, analyzing sediment and water samples for diacylhydrazine insecticides is prone to ion suppression. Methoxyfenozide-d9 enables precise isotope dilution LC-MS/MS, yielding negligible matrix effects and allowing detection at parts-per-trillion (pg/mL) levels [2].
For rapid screening techniques like Paper Spray Mass Spectrometry (PS-MS) that omit chromatographic separation, matrix effects are maximized. Methoxyfenozide-d9 is strictly required in these workflows to normalize the severe ionization variations encountered when directly analyzing crude liquid matrices [3].